

Strategic Building Block: 2-Methyl-3-(morpholin-4-yl)propan-1-amine

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Compound of Interest

Compound Name: 2-Methyl-3-(morpholin-4-yl)propan-1-amine

CAS No.: 137048-92-1

Cat. No.: B2489884

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Technical Guide & Application Whitepaper

CAS Number: 163453-33-4 Formula: $C_8H_{18}N_2O$ Molecular Weight: 158.24 g/mol IUPAC Name: **2-methyl-3-(morpholin-4-yl)propan-1-amine**

Executive Summary

In the landscape of drug discovery, **2-Methyl-3-(morpholin-4-yl)propan-1-amine** represents a "privileged linker" motif. Unlike linear diamines, the inclusion of the C2-methyl group introduces a critical element of conformational constraint, reducing the entropic penalty upon protein binding. Furthermore, the terminal morpholine ring serves as a robust solubilizing moiety that modulates LogD without introducing significant metabolic liability (unlike labile piperazines).

This guide delineates the synthesis, physicochemical profile, and strategic application of this scaffold in Kinase Inhibitor and GPCR ligand design.

Physicochemical Profile & Drug-Like Properties

Understanding the "Chameleon Effect" of this molecule—capable of acting as both a hydrogen bond acceptor and a cationic center—is vital for formulation.

Property	Value / Description	Impact on Drug Design
LogP (Predicted)	-0.3 to 0.1	Ideal for lowering the lipophilicity of greasy aromatic cores.
pKa (Basic N)	~9.8 (Primary Amine)	High basicity ensures protonation at physiological pH, aiding solubility.
pKa (Morpholine N)	~8.3	Secondary basic center; modulates lysosomal trapping.
Topological Polar Surface Area (TPSA)	~38 Å ²	Excellent membrane permeability profile (<140 Å ²).
Rotatable Bonds	4	The C2-methyl restricts the rotation of the propyl chain, potentially locking bioactive conformations.

Synthetic Methodologies

Route A: The "Methacrolein" Industrial Route (Preferred)

This route is favored for scale-up due to atom economy and the avoidance of alkyl halide genotoxins. It exploits the reactivity of Methacrolein, a common industrial intermediate.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Mechanism:

- Conjugate Addition (Michael Type): Morpholine undergoes 1,4-addition to methacrolein. The steric bulk of the methyl group directs the attack but requires controlled temperature to prevent polymerization.

- Reductive Amination: The resulting aldehyde is treated with ammonia (or an ammonia equivalent like ammonium acetate) and a reducing agent (NaBH₃CN or H₂/Pd-C).

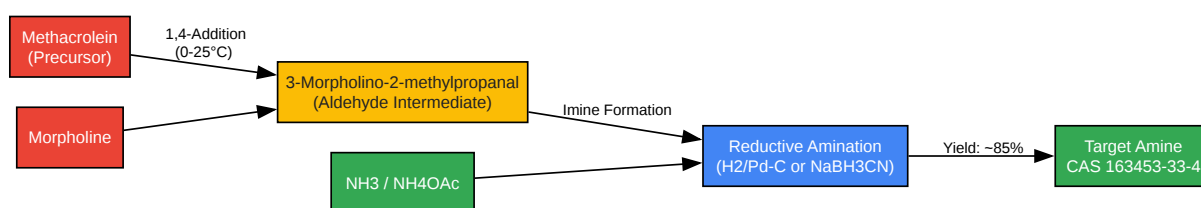
Route B: The "Nucleophilic Substitution" Lab Route

Useful for rapid, small-scale generation using readily available alkyl halides.

- Reagents: 3-Chloro-2-methylpropan-1-amine (HCl salt) + Morpholine (excess).
- Conditions: Reflux in Acetonitrile/K₂CO₃.
- Drawback: Potential for bis-alkylation (dimerization) if stoichiometry is not strictly controlled.

Visualized Synthesis Workflow

The following diagram details the scalable Methacrolein Route, highlighting the critical intermediate 3-morpholino-2-methylpropanal.



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Caption: Scalable synthesis via Michael addition of morpholine to methacrolein followed by reductive amination.

Strategic Applications in Medicinal Chemistry Kinase Inhibitor Design (Solubilizing Tail)

In Tyrosine Kinase Inhibitors (TKIs), the solvent-exposed region often tolerates bulky, polar groups.

- Role of CAS 163453-33-4: It is coupled to the core scaffold (e.g., Quinazoline, Pyrimidine) via an amide or urea linkage.
- The "Methyl Effect": The C2-methyl group introduces chirality. In many cases, one enantiomer will fold back to interact with the kinase hinge region or avoid a steric clash with the ribose binding pocket, boosting potency by 10-100x compared to the des-methyl analog.

GPCR Ligands (Linkerology)

For bivalent ligands targeting GPCRs (e.g., Dopamine/Serotonin receptors), the distance between the primary pharmacophore and the secondary binding site is critical.

- Protocol: The primary amine is acylated to attach the pharmacophore. The morpholine remains protonated, engaging in cation-pi interactions with conserved aromatic residues (e.g., Trp/Phe) in the receptor tunnel.

Experimental Workflow: Amide Coupling

Objective: Attach CAS 163453-33-4 to a Carboxylic Acid Core (R-COOH).

- Activation: Dissolve R-COOH (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 min at RT to form the activated ester.
- Addition: Add **2-Methyl-3-(morpholin-4-yl)propan-1-amine** (1.1 eq).
- Reaction: Monitor by LC-MS. The reaction is typically complete in 2-4 hours.
- Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.
 - Note: Do not wash with strong acid, or you will extract the product into the aqueous phase due to the morpholine/amine basicity.

Analytical & Handling Standards

Storage & Stability

- State: Colorless to pale yellow oil (free base); Hygroscopic solid (HCl salt).

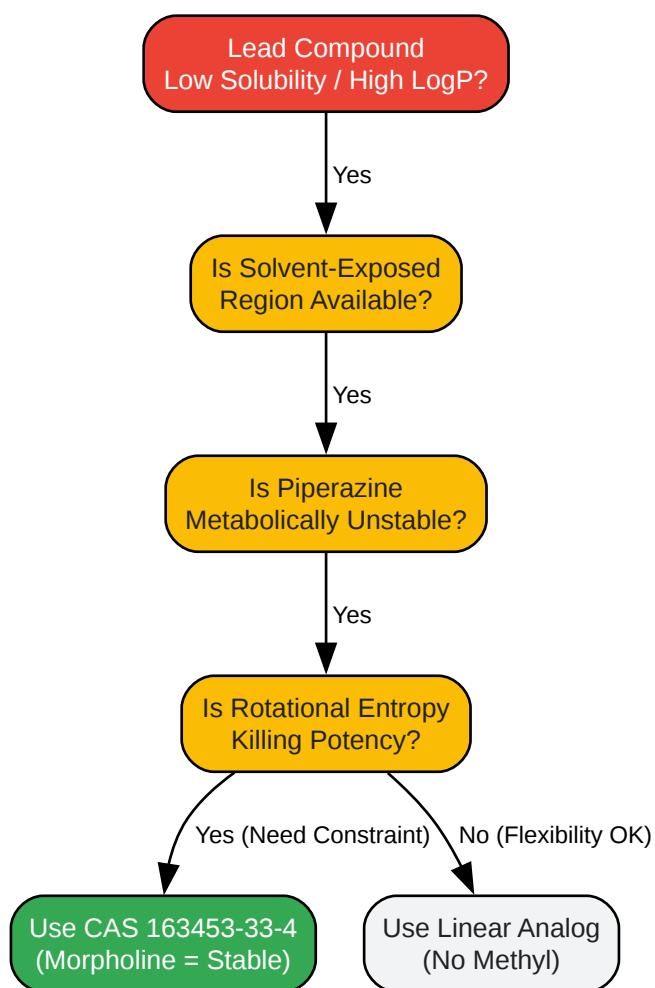
- Oxidation: Secondary amines and morpholines are susceptible to N-oxidation over time. Store under Argon at 4°C.
- CO₂ Sensitivity: Primary amines rapidly absorb atmospheric CO₂ to form carbamates. Keep tightly sealed.

Quality Control (NMR/MS)

- ¹H NMR (CDCl₃, 400 MHz): Look for the doublet of the C2-methyl group at ~0.9-1.1 ppm. The morpholine CH₂ protons appear as multiplets at ~2.4 ppm (N-adjacent) and ~3.7 ppm (O-adjacent).
- Mass Spec: ESI+ [M+H]⁺ = 159.15.

SAR Decision Logic

Use the following logic flow to determine if this building block is appropriate for your lead optimization.



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Caption: Decision tree for selecting 2-methyl-3-morpholinopropyl linkers in Lead Optimization.

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 - Title: Morpholine - Chemical Properties and Industrial Production.
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 - Title: **2-Methyl-3-(morpholin-4-yl)propan-1-amine** (PubChem CID 17609127).
 - Source: PubChem / Uni.lu.
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- Related Synthetic Protocols (Morpholino Oligomers)
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